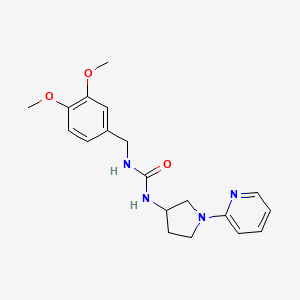
1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, commonly known as DMPPU, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. DMPPU is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological processes.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea involves the reaction of 3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea with 3,4-dimethoxybenzyl chloride in the presence of a base to form the target compound.
Starting Materials
3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, 3,4-dimethoxybenzyl chloride, base
Reaction
Step 1: Dissolve 3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea in a suitable solvent., Step 2: Add a base to the solution and stir for a few minutes., Step 3: Add 3,4-dimethoxybenzyl chloride to the reaction mixture and stir for several hours at room temperature., Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.
Mecanismo De Acción
DMPPU acts as a selective antagonist of the α7 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, which is a ligand-gated ion channel that plays a crucial role in various physiological processes. By binding to the α7 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, DMPPU blocks the action of acetylcholine, which is a neurotransmitter that activates the receptor. This results in the inhibition of the downstream signaling pathways, leading to the suppression of various physiological processes.
Efectos Bioquímicos Y Fisiológicos
DMPPU has been shown to have a significant impact on various physiological processes. Studies have shown that DMPPU can improve cognitive function, reduce inflammation, and protect against neurotoxicity. DMPPU has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using DMPPU in lab experiments is its high selectivity for the α7 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea. This makes it an ideal tool for studying the function of this receptor in various physiological processes. However, one of the limitations of using DMPPU is its complex synthesis method, which requires specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for the research and development of DMPPU. One potential direction is to explore its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another potential direction is to investigate its anti-inflammatory effects and its potential applications in the treatment of various inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of DMPPU and its impact on various physiological processes.
Aplicaciones Científicas De Investigación
DMPPU has been extensively studied for its potential applications in various fields, including medicinal chemistry and neuroscience. DMPPU has been shown to have a high affinity for the α7 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, making it a potential drug candidate for the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-16-7-6-14(11-17(16)26-2)12-21-19(24)22-15-8-10-23(13-15)18-5-3-4-9-20-18/h3-7,9,11,15H,8,10,12-13H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGKGFXBPFHLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2CCN(C2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B2951859.png)

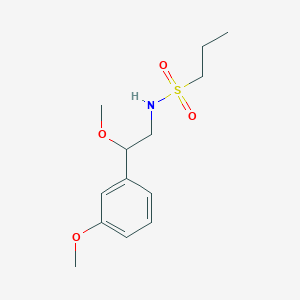
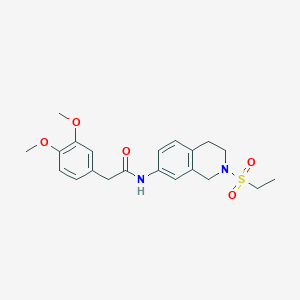

![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2951870.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2951871.png)
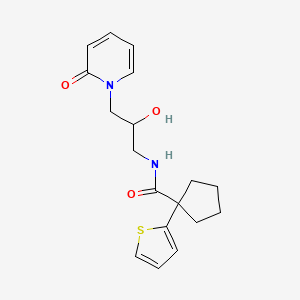
![1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2951873.png)
![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2951874.png)
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2951875.png)
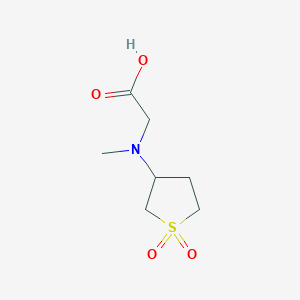
![6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2951878.png)
![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2951881.png)